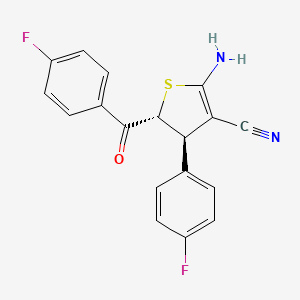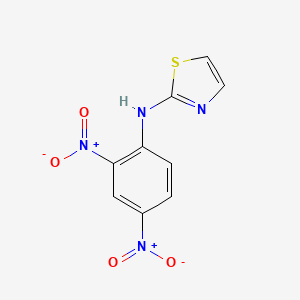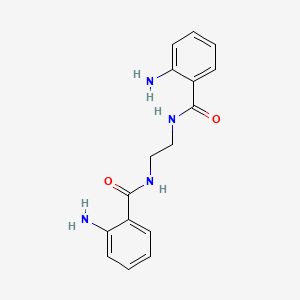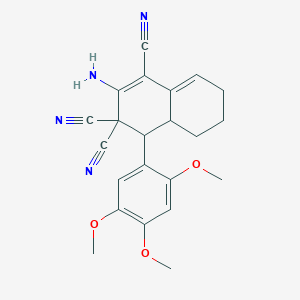![molecular formula C31H30N4O4 B11099297 2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11099297.png)
2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-ISOBUTYL-5,5-DIMETHYL-3-(1-NAPHTHYL)-2-OXO-4-IMIDAZOLIDINYL]-4-(1-NAPHTHYL)-1,2,4-OXADIAZOLANE-3,5-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of imidazolidinyl and oxadiazolidine rings, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 2-[1-ISOBUTYL-5,5-DIMETHYL-3-(1-NAPHTHYL)-2-OXO-4-IMIDAZOLIDINYL]-4-(1-NAPHTHYL)-1,2,4-OXADIAZOLANE-3,5-DIONE involves multiple steps, typically starting with the preparation of the imidazolidinyl and oxadiazolidine precursors. These precursors are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[1-ISOBUTYL-5,5-DIMETHYL-3-(1-NAPHTHYL)-2-OXO-4-IMIDAZOLIDINYL]-4-(1-NAPHTHYL)-1,2,4-OXADIAZOLANE-3,5-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. These interactions can influence pathways related to enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[1-ISOBUTYL-5,5-DIMETHYL-3-(1-NAPHTHYL)-2-OXO-4-IMIDAZOLIDINYL]-4-(1-NAPHTHYL)-1,2,4-OXADIAZOLANE-3,5-DIONE stands out due to its unique combination of structural features and reactivity. Similar compounds include other imidazolidinyl and oxadiazolidine derivatives, which may share some chemical properties but differ in their specific applications and effects .
Properties
Molecular Formula |
C31H30N4O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[5,5-dimethyl-1-(2-methylpropyl)-3-naphthalen-1-yl-2-oxoimidazolidin-4-yl]-4-naphthalen-1-yl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C31H30N4O4/c1-20(2)19-32-28(36)33(25-17-9-13-21-11-5-7-15-23(21)25)27(31(32,3)4)35-29(37)34(30(38)39-35)26-18-10-14-22-12-6-8-16-24(22)26/h5-18,20,27H,19H2,1-4H3 |
InChI Key |
QODDZTUFZINRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N2C(=O)N(C(=O)O2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B11099222.png)

![2-(morpholin-4-ylcarbonyl)-N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11099230.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate](/img/structure/B11099233.png)


![4-(trifluoromethyl)-6-[(E)-2-(2,4,5-trimethylphenyl)ethenyl]pyrimidin-2(1H)-one](/img/structure/B11099253.png)
![4-{[(Decyloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099254.png)



![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
